molecular formula C27H36N2O2 B1680668 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide CAS No. 120555-31-9

5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide

Cat. No. B1680668
M. Wt: 420.6 g/mol
InChI Key: HLCHRSFXEXAMLU-YDQNRGGDSA-N
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Description

Ro 24-0238 is a platelet-activating factor-antagonist. It is one of the most potent lipid mediators in allergic and inflammatory reactions.

properties

IUPAC Name

(2E,4E)-5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O2/c1-4-5-6-13-24(25-16-18-26(31-3)19-17-25)14-8-15-27(30)29-22(2)10-7-11-23-12-9-20-28-21-23/h8-9,12,14-22H,4-7,10-11,13H2,1-3H3,(H,29,30)/b15-8+,24-14+/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCHRSFXEXAMLU-YDQNRGGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC=CC(=O)NC(C)CCCC1=CN=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C=C\C(=O)N[C@H](C)CCCC1=CN=CC=C1)/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide

CAS RN

120555-31-9
Record name Ro 24-0238
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120555319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-24-238
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G3UI0W9Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 2
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5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 3
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 5
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 6
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide

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